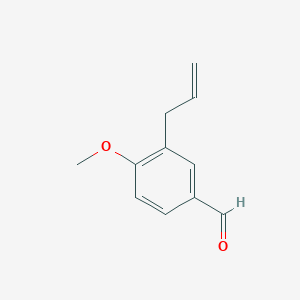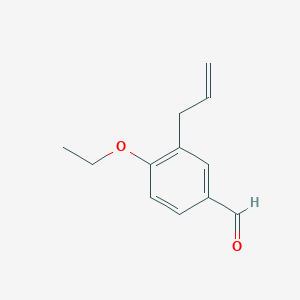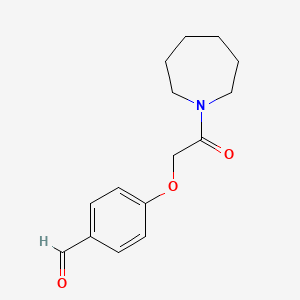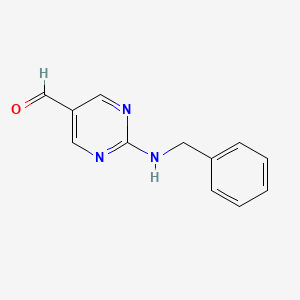
(4-Boc-piperazin-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Boc-piperazin-1-yl)-acetamide is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and an acetamide moiety. Piperazine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. They are known to exhibit a wide range of biological activities, including antitumor, antipsychotic, and anti-inflammatory effects, as well as the potential to improve memory abilities in mice .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of substituted piperazines with various acylating agents. For instance, acetyl glycine can be reacted with substituted piperazines in the presence of dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) to yield N-substituted acetamide derivatives . Microwave irradiation has been employed as a technique to expedite the synthesis process . The structures of these synthesized compounds are usually confirmed by spectral data such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), with purity ascertained by microanalysis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The Boc group is a common protecting group used in peptide synthesis, which can be introduced to the nitrogen of the piperazine ring. The acetamide moiety is typically linked to the piperazine ring through an acyl linkage. The precise molecular interactions and binding conformations can be elucidated through molecular docking studies, as seen in the case of COX-2 inhibitors .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including acylation, alkylation, and substitution, to yield a diverse array of compounds with different pharmacological properties. The introduction of different substituents on the piperazine ring or the acetamide moiety can significantly alter the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring and the acetamide group. The Boc group, in particular, is known for its stability under acidic conditions, which can be advantageous in the synthesis and handling of these compounds . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for the development of these compounds as therapeutic agents and can be predicted through in silico studies .
Relevant Case Studies
Several case studies have demonstrated the potential therapeutic applications of piperazine derivatives. For example, certain N-substituted acetamide derivatives have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest . Others have been evaluated as atypical antipsychotic agents, showing promising activity in vivo without inducing catalepsy . Additionally, piperazine derivatives have been investigated for their anti-inflammatory properties and their ability to block pain responses in models of inflammatory pain . These studies highlight the versatility and therapeutic potential of piperazine derivatives in drug discovery.
Scientific Research Applications
Memory Enhancement : Li Ming-zhu (2008) reported the synthesis of a derivative of piperazin-1-yl acetamide and its impact on memory enhancement in mice, as observed through a swimming maze test (Li Ming-zhu, 2008).
Biological Screening and Fingerprint Applications : G. Khan et al. (2019) synthesized and characterized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for antibacterial, antifungal, anthelmintic activities, and latent fingerprint analysis (G. Khan et al., 2019).
Anticancer Activity and VEGFR-2-TK Inhibition : Abdelfattah Hassan et al. (2021) evaluated the anticancer activity of 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles derivatives through VEGFR-2-TK inhibition (Abdelfattah Hassan et al., 2021).
Acyl-CoA Cholesterol O-Acyltransferase-1 Inhibition
: K. Shibuya et al. (2018) discovered a compound with potential applications in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Acetylcholinesterase Inhibition : L. Yurttaş et al. (2013) synthesized thiazole-piperazines derivatives and screened them for anticholinesterase activity (L. Yurttaş et al., 2013).
Antipsychotic Agents : K. V. G. Chandra Sekhar et al. (2009) synthesized N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents (K. V. G. Chandra Sekhar et al., 2009).
Antimicrobial and Anticancer Activities : S. Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated their antimicrobial and anticancer activities (S. Mehta et al., 2019).
Antipsychotic Evaluation : Darakhshan Gazala Bari et al. (2019) researched aryl piperazine derivatives for their potential as antipsychotic agents (Darakhshan Gazala Bari et al., 2019).
Dopamine D4 Receptor Agonists : M. Matulenko et al. (2004) identified diaryl piperazine acetamides as potent and selective dopamine D4 receptor agonists (M. Matulenko et al., 2004).
Functionalized Piperazines and Diazepanes : Stijn Dekeukeleire et al. (2012) explored the transformation of 4-formyl-1-(ω-haloalkyl)-β-lactams into functionalized piperazines and 1,4-diazepanes (Stijn Dekeukeleire et al., 2012).
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWRCNSWXLELKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590455 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77278-70-7 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)







![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)




